

Comprehensive Technical Guide: 1,2-Dimethyl-4-nitro-1H-imidazole

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Compound of Interest

Compound Name: 1,2-Dimethyl-4-nitro-1H-imidazole

CAS No.: 13230-04-1

Cat. No.: B083646

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Isomer Characterization, Synthesis, and Pharmacological Distinction

Executive Summary & Chemical Identity

1,2-Dimethyl-4-nitro-1H-imidazole (CAS: 13230-04-1) is a structural isomer of the veterinary antiprotozoal drug Dimetridazole (1,2-dimethyl-5-nitroimidazole).[1][2] While often encountered as a synthetic impurity or "wrong isomer" during the manufacturing of 5-nitroimidazole therapeutics, the 4-nitro isomer possesses a distinct pharmacological and toxicological profile.

[1]

This guide provides a technical deep-dive into the synthesis, isolation, and mechanistic differentiation of the 4-nitro isomer.[1][2] Unlike its 5-nitro counterpart, which is readily reduced by anaerobic organisms to form cytotoxic radicals, the 4-nitro isomer exhibits a lower reduction potential, rendering it significantly less genotoxic and biologically active in standard assays.[1]

[2]

Chemical Data Table

Property	Specification
IUPAC Name	1,2-Dimethyl-4-nitro-1H-imidazole
CAS Number	13230-04-1
Molecular Formula	C ₅ H ₇ N ₃ O ₂
Molecular Weight	141.13 g/mol
Structural Distinction	Nitro group at C4 (adjacent to N1-methyl) vs C5 in Dimetridazole.[1][2][3]
Key Application	Analytical Reference Standard (Impurity A), SAR Comparator, Hypoxic Cell Radiosensitizer Research.[1][2]

Synthesis & Regioselectivity

The synthesis of 1,2-dimethyl-4-nitroimidazole is governed by the tautomeric nature of the starting material, 2-methyl-4(5)-nitroimidazole.[1][2] In solution, the proton shifts between N1 and N3, making the nitro group effectively occupy the 4 or 5 position.[2] Methylation of this precursor inevitably yields a mixture of the 4-nitro and 5-nitro isomers.[1]

Mechanism of Isomer Formation

When 2-methyl-4(5)-nitroimidazole is deprotonated, the resulting anion is ambident.[1][2] The electrophile (methylating agent) can attack either nitrogen.[1][2]

- Steric Hindrance: Attack at the nitrogen adjacent to the nitro group (leading to the 5-nitro isomer) is sterically hindered but electronically favored in certain conditions.[1]
- Product Distribution: Standard alkylation often favors the 5-nitro isomer (Dimetridazole), making the 4-nitro isomer a minor product (typically 10-30%) that must be isolated via chromatography.[1][2]

Experimental Protocol: Synthesis and Isolation

Objective: Synthesis of 1,2-dimethyl-4-nitroimidazole via N-methylation of 2-methyl-4-nitroimidazole.

Reagents:

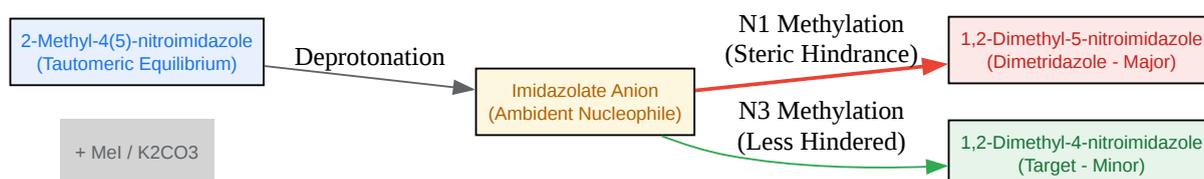
- Precursor: 2-Methyl-4(5)-nitroimidazole (1.0 eq)[1][2]
- Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (1.2 eq)[1][2]
- Base: Potassium Carbonate () (1.5 eq)[1][2]
- Solvent: DMF (Dimethylformamide) or Acetone[1][2]

Step-by-Step Methodology:

- Solvation: Dissolve 2-methyl-4(5)-nitroimidazole (e.g., 10 mmol) in anhydrous DMF (15 mL).
- Deprotonation: Add anhydrous (15 mmol) to the solution. Stir at room temperature for 30 minutes to ensure formation of the imidazolate anion.
- Alkylation: Add Methyl Iodide (12 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 40°C.[1]
- Reaction Monitoring: Stir at ambient temperature for 4-6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).[1][2] Two spots will appear:
 - Spot A (Major): 1,2-Dimethyl-5-nitroimidazole (Dimetridazole).[1][2][4]
 - Spot B (Minor): 1,2-Dimethyl-4-nitroimidazole (Target).[1][2]
- Work-up: Pour the reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over , and concentrate in vacuo.
- Purification (Critical): The crude residue contains both isomers.[1] Purify via silica gel column chromatography using a gradient of Hexane:EtOAc (Start 80:20

50:50). The 4-nitro isomer typically elutes after the 5-nitro isomer due to differences in polarity and hydrogen bonding capability with the silica stationary phase.[1]

Visualization: Synthesis & Isomerization Pathway[2]



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Figure 1: Divergent synthesis pathway showing the competitive formation of 5-nitro and 4-nitro isomers from the ambident imidazolate anion.[1][2]

Pharmacology & Mechanism of Action

The biological activity of nitroimidazoles relies heavily on the nitro group reduction potential.

Mechanism: Reductive Bioactivation[2][5]

- Entry: The drug enters the cell via passive diffusion.[1]
- Reduction: Intracellular nitroreductases (specifically ferredoxin-linked oxidoreductases in anaerobes) transfer a single electron to the nitro group (

).[1][2]
- Radical Formation: This forms a nitro radical anion (

).[1][2]
- Toxicity:
 - 5-Nitro (Dimetridazole):[1][2][4][5][6] The radical is stable enough to interact with DNA, causing strand breaks and helix destabilization.[2]

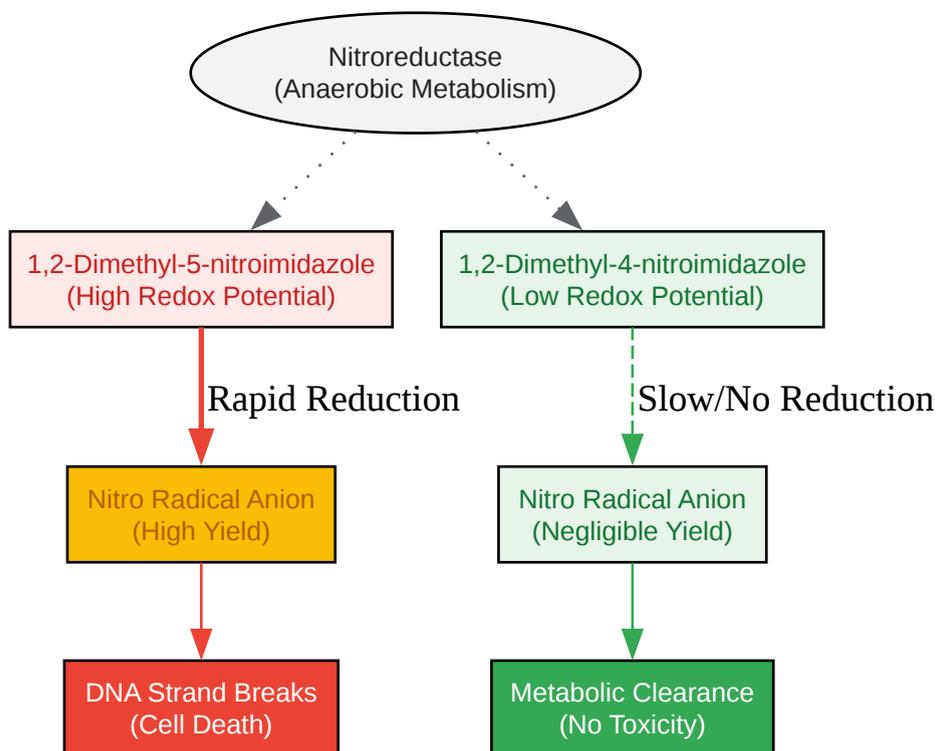
- 4-Nitro Isomer: The 4-nitro group has a more negative one-electron reduction potential ().^{[1][2]} This makes it thermodynamically more difficult to reduce.^[1] Consequently, it generates fewer cytotoxic radicals under physiological conditions, rendering it significantly less active against protozoa and bacteria.^{[1][2]}

Genotoxicity Profile

Research indicates a sharp divergence in mutagenicity between the isomers.^[1]

- 5-Nitro: Highly mutagenic in Ames tests (*Salmonella typhimurium*) due to efficient reduction to hydroxylamine intermediates.^{[1][2]}
- 4-Nitro: Often tests negative or weakly positive in genotoxicity assays.^[1] The steric environment and electronic properties of the 4-position prevent the efficient enzymatic reduction required to trigger DNA damage.^[1]

Visualization: Comparative Redox Activation



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Figure 2: Mechanistic divergence showing why the 4-nitro isomer lacks the potent cytotoxicity of the 5-nitro isomer.

Analytical Identification

Distinguishing the 4-nitro isomer from the 5-nitro isomer is critical in quality control (QC) for veterinary drugs.^[1]

NMR Spectroscopy (1H NMR)

The position of the methyl groups and the imidazole ring proton provides a unique fingerprint.

- 1,2-Dimethyl-5-nitroimidazole: The ring proton (H4) is adjacent to the nitro group, causing a specific downfield shift.^{[1][2]}
- 1,2-Dimethyl-4-nitroimidazole: The ring proton (H5) is in a different electronic environment.^{[1][2]}
- Diagnostic Signal: The N-methyl signal often shifts slightly between isomers (approx 3.5 - 4.0 ppm range).^{[1][2]}

HPLC Method (Reference Standard)

- Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).^{[1][2]}
- Mobile Phase: Water:Methanol (Isocratic 80:20 or Gradient).^{[1][2]}
- Detection: UV at 315 nm (Nitro group absorption).^{[1][2]}
- Elution Order: The 4-nitro isomer is generally less polar than the 5-nitro isomer and will have a distinct retention time (Rt).^[1] Note: Relative Rt depends heavily on pH and column chemistry; always inject a known standard.

References

- PubChem. (n.d.).^{[1][3]} **1,2-Dimethyl-4-nitro-1H-imidazole** | C5H7N3O2.^{[1][2]} National Library of Medicine.^[1] Retrieved from [\[Link\]](#)

- Hakmaoui, Y., et al. (2022).[1][2][5][7] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.[1][6] Retrieved from [[Link](#)][1][2][5][6][7][8][9][10][11]
- Boechat, N., et al. (2015).[1][2] Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memórias do Instituto Oswaldo Cruz. Retrieved from [[Link](#)][1][2][6][7]
- Walsh, J. S., et al. (1987).[1][2] Preparation, toxicity and mutagenicity of 1-methyl-2-nitrosoimidazole. Biochemical Pharmacology. Retrieved from [[Link](#)]
- Anant Pharmaceuticals. (n.d.).[1] 2-Methyl-4-nitroimidazole Impurity Data Sheet. Retrieved from [[Link](#)]

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Sources

- 1. 1,2-Dimethyl-4-nitro-1H-imidazole | C₅H₇N₃O₂ | CID 25791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Dimetridazole | C₅H₇N₃O₂ | CID 3090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]

- [11. Preparation, toxicity and mutagenicity of 1-methyl-2-nitrosoimidazole. A toxic 2-nitroimidazole reduction product - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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